7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolopyrimidinone core with phenyl and oxadiazole substituents, making it a molecule of interest in various scientific research fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
7-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-20-18-17(15(11-22-18)13-7-3-1-4-8-13)24-21(25-20)29-12-16-23-19(26-28-16)14-9-5-2-6-10-14/h1-11,22H,12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGHRTAFLQZQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidinone core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The pyrrolopyrimidinone core can undergo nucleophilic substitution reactions with various reagents.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or thiols can be used, often in the presence of a base like triethylamine (Et₃N).
Oxidation: : Phenolic derivatives.
Reduction: : Amines.
Substitution: : Substituted pyrrolopyrimidinones.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological macromolecules and potential biological activity.
Medicine: : Investigating its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. Potential pathways include binding to enzymes or receptors, leading to downstream biological effects. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar heterocyclic compounds such as:
Oxadiazoles: : Known for their diverse biological activities.
Pyrrolopyrimidinones: : Often studied for their anticancer properties.
Phenyl derivatives: : Common in medicinal chemistry for their pharmacological activities.
These compounds share structural similarities but may differ in their biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
